molecular formula C17H19ClN2OS B195723 Chlorpromazine N-oxide CAS No. 1672-76-0

Chlorpromazine N-oxide

Cat. No.: B195723
CAS No.: 1672-76-0
M. Wt: 334.9 g/mol
InChI Key: LFDFWIIFGRXCFR-UHFFFAOYSA-N
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Description

Chlorpromazine-N-oxide is a metabolite of chlorpromazine, a widely used antipsychotic medication belonging to the phenothiazine class. Chlorpromazine-N-oxide is formed through the oxidation of chlorpromazine and retains some of the pharmacological properties of its parent compound. It is of interest in pharmacokinetics and drug metabolism studies due to its unique chemical structure and biological activity.

Scientific Research Applications

Chlorpromazine-N-oxide has several scientific research applications:

Mechanism of Action

Target of Action

Chlorpromazine N-oxide (CPZNO), a metabolite of Chlorpromazine, primarily targets dopamine receptors in the brain . These receptors play a crucial role in regulating mood, reward, and behavior. By blocking these receptors, CPZNO can help manage conditions like schizophrenia and bipolar disorder .

Mode of Action

CPZNO interacts with its targets by blocking dopamine receptors . This blockage is thought to be due to long-term adaptation by the brain to the blocking of these receptors . This interaction results in changes in the brain’s neurotransmitter levels, leading to a reduction in symptoms of conditions like schizophrenia .

Biochemical Pathways

The metabolic mechanisms of CPZNO involve S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway of chlorpromazine is N14-demethylation , followed by S5-oxidation . These processes affect various biochemical pathways and have downstream effects on the body’s neurochemistry .

Pharmacokinetics

CPZNO exhibits multicompartmental pharmacokinetics . There is wide between-subject variability in half-life, volume of distribution, and mean residence time . After oral administration, the percentage of Chlorpromazine reaching the systemic circulation intact is very low and dose-dependent . These ADME properties significantly impact the bioavailability of CPZNO .

Result of Action

The molecular and cellular effects of CPZNO’s action are primarily seen in its antipsychotic effects . By blocking dopamine receptors, CPZNO can help manage the symptoms of conditions like schizophrenia and bipolar disorder . Additionally, it has several other actions and therapeutic uses, including as an antiemetic and in the treatment of intractable hiccups .

Safety and Hazards

Chlorpromazine N-oxide should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided .

Future Directions

Metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors . N-dealkylation of N, N-dialkylamino moieties has been associated with retaining, attenuation, or loss of pharmacologic activities of metabolites compared to their parent drugs .

Biochemical Analysis

Biochemical Properties

Chlorpromazine N-oxide interacts with various enzymes and proteins in the body. It is involved in the metabolic mechanisms catalyzed by cytochrome P450 isoenzyme 1A2 . The metabolic mechanisms include S-oxidation, aromatic hydroxylation, and N-dealkylation . This compound can further undergo demethylation to form mono-N-desmethylchlorpromazine .

Cellular Effects

The parent compound, Chlorpromazine, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various interactions. It is involved in the N-demethylation process, which is a thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine . This process involves a single-electron-transfer mechanism .

Temporal Effects in Laboratory Settings

Chlorpromazine, the parent compound, exhibits multicompartmental pharmacokinetics in most subjects .

Dosage Effects in Animal Models

The parent compound, Chlorpromazine, has been studied extensively, and its effects vary with dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed through the oxidation of Chlorpromazine and can further undergo demethylation to form mono-N-desmethylchlorpromazine .

Transport and Distribution

The parent compound, Chlorpromazine, is known to be extensively metabolized in the liver .

Subcellular Localization

The parent compound, Chlorpromazine, is known to be extensively metabolized in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpromazine-N-oxide can be synthesized through the oxidation of chlorpromazine using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of chlorpromazine-N-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Chlorpromazine-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Chlorpromazine-N-oxide is similar to other phenothiazine derivatives, such as:

    Chlorpromazine: The parent compound, widely used as an antipsychotic.

    Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.

    Thioridazine: A phenothiazine antipsychotic with a similar mechanism of action.

Uniqueness

Chlorpromazine-N-oxide is unique due to its specific oxidation state and its role as a metabolite of chlorpromazine. It provides insights into the metabolic pathways and pharmacokinetics of chlorpromazine, making it valuable in drug metabolism studies .

Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFWIIFGRXCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937295
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-76-0
Record name Chlorpromazine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorpromazine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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